molecular formula C10H8N4 B117867 2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole CAS No. 157519-98-7

2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole

Katalognummer B117867
CAS-Nummer: 157519-98-7
Molekulargewicht: 184.2 g/mol
InChI-Schlüssel: HZIJSWRTFSUJIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BI-2536 and is a synthetic small molecule inhibitor of polo-like kinase 1 (PLK1), which is an important regulator of the cell cycle.

Wirkmechanismus

BI-2536 works by inhibiting the activity of PLK1, which is a key regulator of the cell cycle. PLK1 is overexpressed in many types of cancer, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. BI-2536 binds to the ATP-binding site of PLK1 and prevents its activity, leading to the inhibition of cell division and the induction of cell death.

Biochemische Und Physiologische Effekte

BI-2536 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, BI-2536 has been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

BI-2536 has several advantages for lab experiments. It is a potent inhibitor of PLK1 and has demonstrated antitumor activity in preclinical studies. It is also relatively easy to synthesize and purify, making it a useful tool for studying the role of PLK1 in cancer and other diseases. However, there are also limitations to using BI-2536 in lab experiments. It is a synthetic small molecule inhibitor and may not accurately mimic the effects of genetic knockdown of PLK1. In addition, it may have off-target effects on other kinases, leading to potential side effects.

Zukünftige Richtungen

There are several future directions for research on 2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole. One direction is to further study its potential applications in cancer research and to develop more potent and selective PLK1 inhibitors. Another direction is to explore its potential applications in other fields, such as neurodegenerative diseases and parasitic infections. Additionally, more research is needed to understand the mechanism of action of BI-2536 and its potential off-target effects on other kinases. Overall, 2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole has significant potential for scientific research and may lead to the development of new therapies for cancer and other diseases.

Synthesemethoden

The synthesis of 2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole involves several steps, including the reaction of 4,5-diaminoimidazole-2-carboxamide with 2-bromoaniline to form 2-(4-aminophenyl)-4,5-diaminoimidazole. This intermediate is then reacted with 2-chlorobenzaldehyde to form the final product, 2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole. The synthesis method has been optimized to produce high yields of the compound with high purity.

Wissenschaftliche Forschungsanwendungen

2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole has been extensively studied for its potential applications in cancer research. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. BI-2536 has been shown to be a potent inhibitor of PLK1 and has demonstrated antitumor activity in preclinical studies. In addition to cancer research, BI-2536 has also been studied for its potential applications in other fields, such as neurodegenerative diseases and parasitic infections.

Eigenschaften

CAS-Nummer

157519-98-7

Produktname

2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole

Molekularformel

C10H8N4

Molekulargewicht

184.2 g/mol

IUPAC-Name

2-(1H-imidazol-5-yl)-1H-benzimidazole

InChI

InChI=1S/C10H8N4/c1-2-4-8-7(3-1)13-10(14-8)9-5-11-6-12-9/h1-6H,(H,11,12)(H,13,14)

InChI-Schlüssel

HZIJSWRTFSUJIJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CN=CN3

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CN=CN3

Synonyme

1H-Benzimidazole,2-(1H-imidazol-4-yl)-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.